Methyl aloesinyl cinnamate
CAS No.: 175413-23-7
Cat. No.: VC1844167
Molecular Formula: C29H32O10
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175413-23-7 |
---|---|
Molecular Formula | C29H32O10 |
Molecular Weight | 540.6 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C29H32O10/c1-15-11-20(36-3)24(27-23(15)19(32)13-18(37-27)12-16(2)31)28-29(26(35)25(34)21(14-30)38-28)39-22(33)10-9-17-7-5-4-6-8-17/h4-11,13,16,21,25-26,28-31,34-35H,12,14H2,1-3H3/b10-9+/t16-,21-,25-,26+,28+,29-/m1/s1 |
Standard InChI Key | YDJIHVUNYBLYLF-CNYNUZHASA-N |
Isomeric SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=CC=C4)OC |
SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Introduction
Chemical Structure and Properties
Structural Composition
Methyl aloesinyl cinnamate consists of 2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4H-chromen-4-one substituted by a beta-D-[2-O-(E)-cinnamoyl]glucopyranosyl residue at position 8 via a C-glycosidic linkage . The full chemical name is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-phenylprop-2-enoate . This complex nomenclature reflects the multiple chiral centers and functional groups present in the molecule, which contribute to its specific biological activities.
Physical and Chemical Properties
The compound possesses several distinctive physicochemical characteristics that define its behavior in biological systems and analytical procedures. The table below summarizes the key physical and chemical properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C29H32O10 | |
Molecular Weight | 540.6 g/mol | |
CAS Number | 175413-23-7 | |
PubChem CID | 9958939 | |
SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC@@HO)[C@H]3C@@HOC(=O)/C=C/C4=CC=CC=C4)OC | |
InChIKey | YDJIHVUNYBLYLF-CNYNUZHASA-N |
Spectroscopic Properties
Mass spectrometry data provides valuable insights for compound identification and characterization. The predicted collision cross section (CCS) data for methyl aloesinyl cinnamate in various adduct forms demonstrates how the compound behaves during mass spectrometric analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 541.20678 | 228.8 |
[M+Na]+ | 563.18872 | 239.8 |
[M+NH4]+ | 558.23332 | 230.5 |
[M+K]+ | 579.16266 | 236.7 |
[M-H]- | 539.19222 | 233.0 |
[M+Na-2H]- | 561.17417 | 228.6 |
[M]+ | 540.19895 | 231.2 |
[M]- | 540.20005 | 231.2 |
These predicted collision cross section values are particularly useful for identification and quantification of the compound using ion mobility mass spectrometry techniques . The consistent pattern across different ionization states provides a reliable analytical fingerprint for the compound.
Natural Sources and Isolation
Botanical Origin
Methyl aloesinyl cinnamate has been specifically isolated from the leaves of Aloe barbadensis (Aloe vera) . Aloe vera is a succulent plant species belonging to the family Asphodelaceae, widely cultivated for its medicinal properties throughout history. The compound exists alongside numerous other bioactive constituents in the plant, including polysaccharides, anthraquinones, and various phenolic compounds, which collectively contribute to the therapeutic effects of aloe preparations.
Biological Activities
Metabolic Role
The compound has been identified as a plant metabolite, suggesting it plays a role in the biochemical processes within Aloe vera . Secondary metabolites like methyl aloesinyl cinnamate often serve protective functions for the plant, potentially defending against pathogens or environmental stressors. Understanding its metabolic context within the plant could provide insights into both its natural function and potential therapeutic applications.
Structural Classification and Relationships
Chemical Classification
Methyl aloesinyl cinnamate belongs to several chemical classes that define its structural characteristics and potential reactivity:
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Chromones - Contains the 4H-chromen-4-one core structure
-
C-glycosyl compounds - Features a direct carbon-carbon bond between the sugar and aglycone
-
Cinnamate esters - Incorporates the esterified form of cinnamic acid
This multi-class membership highlights the compound's structural complexity and may contribute to its diverse biological activities.
Structure-Activity Relationships
The presence of multiple functional groups within methyl aloesinyl cinnamate provides various sites for potential biological interactions. The chromone core is known for diverse bioactivities, while the cinnamate moiety often contributes to anti-inflammatory effects. The glycosyl component may influence solubility, bioavailability, and receptor binding. Together, these structural elements likely work synergistically to produce the compound's observed biological effects.
Analytical Methods and Detection
Chromatographic Analysis
Modern analytical chemistry offers several approaches for the separation and quantification of complex natural products like methyl aloesinyl cinnamate. High-performance liquid chromatography (HPLC) coupled with suitable detection methods would be appropriate for analyzing this compound in plant extracts or pharmaceutical preparations. The compound's UV-absorbing chromophores, including the chromone and cinnamate groups, would facilitate detection using UV-Vis spectroscopy.
Mass Spectrometric Detection
The detailed collision cross section data available for methyl aloesinyl cinnamate provides valuable parameters for mass spectrometric analysis . Ion mobility mass spectrometry could utilize these CCS values for reliable identification, potentially enabling detection even in complex matrices. The characteristic fragmentation pattern of the molecule would further support unambiguous identification in natural extracts.
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